5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione
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Overview
Description
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 5-position and a cyclohexane-1,3-dione moiety attached at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and cyclohexane-1,3-dione.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as anhydrous copper nitrate, and a solvent like acetonitrile.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and anticancer agent. Its derivatives have shown activity against various cancer cell lines and malaria parasites.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for plant metabolism.
Pathways Involved: The inhibition of HPPD leads to the disruption of tyrosine metabolism, affecting the synthesis of essential molecules in plants.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: This compound has a similar quinoline structure with additional chlorine substitutions.
2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: Another compound with a cyclohexane-1,3-dione moiety and a substituted benzoyl group.
Uniqueness
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the combination of the quinoline and cyclohexane-1,3-dione moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12ClNO2 |
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Molecular Weight |
273.71 g/mol |
IUPAC Name |
5-(5-chloroquinolin-8-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H12ClNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2 |
InChI Key |
HCUPSUUAELBVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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